Synthetic Yield: NBS-Mediated Bromination Delivers 91-98% Yield Versus 66% for Br2/AcOH Method
Two distinct synthetic routes to 2-bromo-3,5-dimethoxybenzaldehyde have been reported with substantially different yields. The NBS-mediated bromination of 3,5-dimethoxybenzaldehyde in dichloromethane at room temperature provides 91% yield on small scale (1.12 g from 0.84 g precursor) and 98% yield on gram scale (14.0 g from 10.0 g precursor) . In contrast, the Br2/AcOH bromination method, despite being a classic approach, yields only 66% of the target compound (12.5 g from 12.6 g precursor) under comparable reaction conditions .
| Evidence Dimension | Isolated synthetic yield |
|---|---|
| Target Compound Data | 91% (small scale), 98% (gram scale) |
| Comparator Or Baseline | Br2/AcOH bromination method: 66% yield |
| Quantified Difference | +25% to +32% absolute yield advantage for NBS method |
| Conditions | NBS method: N-bromosuccinimide (1.0 equiv), DCM, 0°C → rt, 18 h. Br2/AcOH method: bromine (3.9 mL), acetic acid, 0°C addition then rt overnight, followed by flash chromatography. |
Why This Matters
A 25-32% absolute yield difference directly impacts procurement economics: selecting a supplier who employs the NBS route reduces precursor waste and may lower per-gram cost compared to the Br2/AcOH method, while also minimizing purification burden from over-bromination side products.
